molecular formula C22H24BrP B1587581 (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE CAS No. 3968-92-1

(2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE

Cat. No.: B1587581
CAS No.: 3968-92-1
M. Wt: 399.3 g/mol
InChI Key: HKWAYXKPYJOYEL-UHFFFAOYSA-M
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Description

(2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE: is a quaternary ammonium salt commonly used in organic synthesis as a phase transfer catalyst. It appears as a white crystalline powder and is soluble in polar solvents such as water and ethanol. The compound has the molecular formula C22H24PBr and a molecular weight of 399.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Method 1: In a 2 L four-necked flask purged with nitrogen, 280 g of butane bromide and 696 g of triphenylphosphine are dissolved in 500 ml of xylene. The mixture is heated to reflux and stirred for 6 hours. The system is then cooled to room temperature, and the precipitated white crystals are collected by filtration and washed with xylene.

    Method 2: To a solution of n-bromobutane (2 mL, 18.62 mmol) in anhydrous acetonitrile (42 mL), triphenylphosphine (5.37 g, 20.48 mmol) is added and stirred overnight under reflux.

Industrial Production Methods: The industrial production of (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The process typically includes the use of solvents like toluene and xylene, with careful control of reaction conditions to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Wittig Reactions: It is used in Wittig reactions for the stereoselective synthesis of alkenes.

    Cyclization Reactions: The compound is a reactant in free radical 5-exo-dig cyclization and intramolecular hydroacylalkoxylation.

Common Reagents and Conditions:

    Reagents: Triphenylphosphine, n-bromobutane, xylene, acetonitrile.

    Conditions: Reflux, inert atmosphere, room temperature for crystallization.

Major Products:

    Alkenes: Through Wittig reactions.

    Cyclized Compounds: Via free radical cyclization and hydroacylalkoxylation.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a phase transfer catalyst in various organic reactions.

    Synthesis: Employed in the synthesis of inhibitors of tubulin polymerization, expressing antimitotic and antitubulin properties.

Biology and Medicine:

    Drug Delivery: Conjugated to phospholipids for the preparation of mitochondriotropic liposomes, enhancing mitochondrial accumulation and therapeutic activities.

Industry:

    Polymerization: Utilized in the synthesis of 3-phenylpropanoic acids as peroxisome proliferator-activated receptor dual agonists.

Comparison with Similar Compounds

  • n-Butyltriphenylphosphonium bromide
  • Triphenylmethylphosphonium bromide

Uniqueness: (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE is unique due to its specific structure, which provides distinct reactivity and selectivity in organic synthesis. Its ability to act as a phase transfer catalyst and its application in mitochondria-targeted drug delivery highlight its versatility compared to similar compounds .

Properties

IUPAC Name

butan-2-yl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24P.BrH/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWAYXKPYJOYEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3968-92-1
Record name Phosphonium, (1-methylpropyl)triphenyl-, bromide (1:1)
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Record name sec-Butyltriphenylphosphonium bromide
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Record name 3968-92-1
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Record name sec-butyltriphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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